A Technical Guide to the Physicochemical Characterization of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A Key Building Block in Drug Discovery
A Technical Guide to the Physicochemical Characterization of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate: A Key Building Block in Drug Discovery
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Chiral aminocyclohexane derivatives, in particular, represent a privileged structural motif, conferring conformational rigidity and enabling precise three-dimensional orientation of functional groups for optimal target engagement. Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate stands out as a versatile chiral intermediate, valued for its distinct stereochemistry which is crucial for specific molecular interactions.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical characteristics of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate. For drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for efficient lead optimization, formulation development, and successful translation from the bench to the clinic. This document moves beyond a simple data sheet to explain the causality behind the experimental methodologies, offering field-proven insights into generating a robust and reliable data package for this important molecular entity.
Core Molecular and Physicochemical Properties
A thorough characterization begins with confirming the fundamental identity of the molecule and understanding the key physicochemical parameters that govern its behavior in biological and pharmaceutical systems.
Molecular Identity
| Attribute | Value | Source |
| CAS Number | 1821656-06-7 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| SMILES | COC(=O)[C@@H]1CCCC1 | [1] |
| InChI Key | OOFXENVWECZJBF-SSDOTTSWSA-N | Derived from structure |
| Common Synonyms | trans-Methyl-3-aminocyclohexanecarboxylate | [3] |
Summary of Key Physicochemical Data
The following table summarizes the essential physicochemical properties and their profound impact on the drug development process. While exact experimental values are project-specific, the significance and standard methods for their determination are outlined.
| Property | Significance in Drug Development | Standard Experimental Method |
| Melting Point | An indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure crystalline solid.[4][5] | Capillary Method / Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Critical for absorption and bioavailability. Poor solubility can be a major hurdle in developing orally administered drugs.[6][7] | Thermodynamic: Shake-Flask Method; Kinetic: Turbidimetric Assay |
| Ionization Constant (pKa) | Determines the charge state of the molecule at physiological pH, which influences solubility, permeability, and target binding. | Potentiometric Titration / UV-spectrophotometry |
| Lipophilicity (LogP/LogD) | A measure of a compound's distribution between a lipid and aqueous phase, predicting its ability to cross cell membranes.[7] | Shake-Flask Method (n-octanol/water) / Reverse-Phase HPLC |
| Polar Surface Area (TPSA) | A calculated parameter that correlates with passive molecular transport through membranes and is a key predictor of oral bioavailability. | Computational Calculation |
| Chemical Stability | Dictates storage conditions, shelf-life, and potential degradation pathways during formulation and in vivo. | Forced Degradation Studies (pH, light, oxidation) / HPLC Analysis |
Experimental Protocols for Physicochemical Characterization
The integrity of any drug discovery program rests on the quality of its data. The following sections detail robust, self-validating protocols for characterizing Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate.
Purity and Identity Confirmation: Spectroscopic Analysis
Before any other parameter is measured, the identity and purity of the material must be unequivocally confirmed.
Expertise & Rationale: NMR is the cornerstone of structural elucidation for small molecules.[8] It provides atom-level connectivity information, confirming not only the constitution but also the specific stereochemistry of the compound. A standard suite of 1D and 2D NMR experiments provides a complete "fingerprint" of the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or D₂O if analyzing the hydrochloride salt).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This initial spectrum provides information on the chemical environment of all hydrogen atoms and their relative numbers through integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY & HSQC):
-
Run a COSY (Correlation Spectroscopy) experiment to identify protons that are spin-spin coupled, revealing H-C-C-H connectivities.[9]
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.[9] This is invaluable for assigning resonances in crowded spectra.
-
Expected Results & Interpretation:
-
¹H NMR: Expect distinct signals for the methyl ester protons (~3.7 ppm), the methine protons on the cyclohexane ring (H1 and H3), and a complex multiplet pattern for the methylene protons (H2, H4, H5, H6). The coupling patterns of H1 and H3 will be critical for confirming the trans stereochemistry.
-
¹³C NMR: Expect 8 unique carbon signals corresponding to the methyl, carbonyl, and the six carbons of the cyclohexane ring.
-
COSY/HSQC: These spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the complete molecular structure.
Determination of Melting Point
Expertise & Rationale: The melting point is a rapid and reliable first indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range.[4][10] For a high-purity sample intended for drug development, a sharp melting range (e.g., < 2 °C) is expected.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[11]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of material. Tap the sealed bottom of the tube on a hard surface to pack the sample down to a height of 2-4 mm.[10]
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.
-
Ramp Rate: For an unknown, perform a rapid preliminary measurement (10-20 °C/min ramp) to find an approximate range.[4]
-
Precise Determination: Using a fresh sample, heat rapidly to ~15-20 °C below the approximate melting point, then slow the ramp rate to 1-2 °C/min to allow for thermal equilibrium.[4]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting range.
Solubility Profiling
Expertise & Rationale: Solubility is a master variable in drug development, directly impacting everything from the reliability of in vitro assays to in vivo absorption.[12] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation.[13][14]
Experimental Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours.[13] This extended time is necessary to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).[13] This step must be done carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve with known standards is required for accurate quantification.[13]
-
Reporting: Report the solubility in mg/mL or mM.
Stability Profile and Handling
Expertise & Rationale: The presence of both an amino group and a methyl ester makes the molecule susceptible to specific degradation pathways. Understanding its stability is crucial for defining appropriate storage and handling conditions to ensure the integrity of the material over time.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. While generally stable, prolonged storage in non-anhydrous solvents or exposure to humid air can facilitate this process.[15]
-
Oxidation: The primary amine can be susceptible to oxidation, although this is less common under standard atmospheric conditions compared to more electron-rich aromatic amines.
Trustworthiness through Self-Validation: The protocols described above contain inherent checks. For instance, a broad melting range suggests impurity, which would be confirmed by unexpected peaks in an NMR spectrum. Inconsistent solubility results may point to issues with equilibration time or material stability in the chosen medium.
Authoritative Grounding & Storage: Based on its functional groups and common vendor recommendations, Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate should be handled with the following precautions:
-
Storage: Store sealed in a dry environment at 2-8°C.[1][2] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.[15]
-
Handling: When weighing and preparing solutions, minimize the compound's exposure to ambient air. Use anhydrous solvents when preparing stock solutions for non-aqueous applications.
Conclusion
Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a valuable chiral building block whose utility in drug discovery is maximized when its physicochemical properties are thoroughly understood. A systematic characterization, encompassing identity, purity, melting point, solubility, and stability, forms the foundation of a robust data package. By employing the detailed, rationale-driven protocols outlined in this guide, researchers can ensure data integrity, make more informed decisions during the optimization process, and ultimately accelerate the journey of a drug candidate through the development pipeline. This diligent early-stage characterization is a non-negotiable investment in the quality and success of the overall research program.
References
-
Westlab. Measuring the Melting Point. (May 08, 2023). [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 1–25.
-
University of Colorado Boulder, Department of Chemistry. Experiment name / Determination of melting point Experimental Procedures. [Link]
-
PubChem. Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
Springer Professional. Experimental Approaches of NMR Spectroscopy. [Link]
-
University of South Alabama. Melting Point Determination. (August 16, 2012). [Link]
-
SSERC. Melting point determination. [Link]
-
Stanford Research Systems. Melting Point Determination. [Link]
-
PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. (November 15, 2024). [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Royal Society of Chemistry. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (June 03, 2020). [Link]
-
PubChem. rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid. [Link]
- Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters, 12(5), 747–750.
-
The Good Scents Company. cyclotetrapeptide-24 aminocyclohexane carboxylate. [Link]
-
Chemsrc. CAS#:87091-29-0 | Cyclohexanecarboxylic acid, 3-amino-, Methyl ester. [Link]
-
Chemspace. Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride. [Link]
- Google Patents.
-
COSSMA. CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE – Ingredient. [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. (November 25, 2015). [Link]
-
University of Wisconsin-Madison. pKa Data Compiled by R. Williams. (April 07, 2022). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. labsolu.ca [labsolu.ca]
- 4. southalabama.edu [southalabama.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. lifechemicals.com [lifechemicals.com]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. vet.mu.edu.iq [vet.mu.edu.iq]
- 11. westlab.com [westlab.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
